
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a complex organic compound that combines three distinct chemical structures Benzene-1,3-dicarboxylic acid is a derivative of benzene with carboxylic acid groups at the 1 and 3 positions 2-benzofuran-1,3-dione is a bicyclic compound containing a benzene ring fused to a furan ring with a dione functional group 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is a branched aliphatic compound with hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
Benzene-1,3-dicarboxylic acid: This compound can be synthesized through the oxidation of m-xylene using potassium permanganate under acidic conditions. The reaction typically involves heating m-xylene with potassium permanganate in the presence of sulfuric acid, followed by purification through recrystallization.
2-benzofuran-1,3-dione: This compound can be prepared by the cyclization of o-hydroxybenzoic acid derivatives. One common method involves the reaction of o-hydroxybenzoic acid with acetic anhydride under reflux conditions, leading to the formation of the benzofuran ring.
2-ethyl-2-(hydroxymethyl)propane-1,3-diol: This compound can be synthesized through the aldol condensation of acetaldehyde and formaldehyde, followed by hydrogenation. The reaction involves the formation of a β-hydroxy aldehyde intermediate, which is then reduced to the desired diol.
Industrial Production Methods
Industrial production methods for these compounds often involve large-scale oxidation, cyclization, and condensation reactions using optimized reaction conditions and catalysts to maximize yield and purity. For example, the oxidation of m-xylene to benzene-1,3-dicarboxylic acid can be carried out in continuous flow reactors with controlled temperature and pressure. Similarly, the cyclization of o-hydroxybenzoic acid to 2-benzofuran-1,3-dione can be performed in batch reactors with efficient heat transfer and solvent recovery systems.
化学反应分析
Types of Reactions
Oxidation: Benzene-1,3-dicarboxylic acid can undergo further oxidation to form benzene-1,3,5-tricarboxylic acid under strong oxidizing conditions.
Reduction: 2-benzofuran-1,3-dione can be reduced to 2-benzofuran-1-ol using reducing agents such as sodium borohydride.
Substitution: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid, and heat.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogenating agents (e.g., thionyl chloride), organic solvents, and reflux conditions.
Major Products
Oxidation: Benzene-1,3,5-tricarboxylic acid.
Reduction: 2-benzofuran-1-ol.
Substitution: Halogenated derivatives of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol.
科学研究应用
Chemistry
Catalysis: Benzene-1,3-dicarboxylic acid derivatives are used as ligands in coordination chemistry for the development of metal-organic frameworks (MOFs) with catalytic properties.
Organic Synthesis: 2-benzofuran-1,3-dione is a key intermediate in the synthesis of various heterocyclic compounds with potential pharmaceutical applications.
Biology
Enzyme Inhibition: Compounds containing benzofuran structures have been studied for their ability to inhibit enzymes such as tyrosine kinases, which are involved in cancer cell proliferation.
Antimicrobial Activity: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives have shown antimicrobial activity against various bacterial strains.
Medicine
Drug Development: Benzene-1,3-dicarboxylic acid derivatives are being explored as potential drug candidates for the treatment of inflammatory diseases due to their ability to modulate immune responses.
Diagnostic Agents: 2-benzofuran-1,3-dione derivatives are used in the development of fluorescent probes for imaging applications in medical diagnostics.
Industry
Polymer Production: 2-ethyl-2-(hydroxymethyl)propane-1,3-diol is used as a monomer in the production of polyesters and polyurethanes with enhanced mechanical properties.
Coatings and Adhesives: Benzene-1,3-dicarboxylic acid derivatives are used as crosslinking agents in the formulation of high-performance coatings and adhesives.
作用机制
The mechanism of action of benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol involves interactions with various molecular targets and pathways. For example, benzene-1,3-dicarboxylic acid derivatives can modulate immune responses by inhibiting the production of pro-inflammatory cytokines. 2-benzofuran-1,3-dione derivatives can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation and downstream signaling. 2-ethyl-2-(hydroxymethyl)propane-1,3-diol derivatives can disrupt bacterial cell membranes, leading to cell lysis and death.
相似化合物的比较
Similar Compounds
Benzene-1,2-dicarboxylic acid: Similar to benzene-1,3-dicarboxylic acid but with carboxylic acid groups at the 1 and 2 positions.
2-benzofuran-1,2-dione: Similar to 2-benzofuran-1,3-dione but with the dione functional group at the 1 and 2 positions.
2-methyl-2-(hydroxymethyl)propane-1,3-diol: Similar to 2-ethyl-2-(hydroxymethyl)propane-1,3-diol but with a methyl group instead of an ethyl group.
Uniqueness
Benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol is unique due to its combination of aromatic and aliphatic structures, which allows for diverse chemical reactivity and potential applications. The presence of both carboxylic acid and hydroxyl groups provides opportunities for further functionalization and derivatization, making it a versatile compound for various scientific and industrial applications.
属性
CAS 编号 |
101316-88-5 |
|---|---|
分子式 |
C22H24O10 |
分子量 |
448.4 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;2-benzofuran-1,3-dione;2-ethyl-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C8H6O4.C8H4O3.C6H14O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;9-7-5-3-1-2-4-6(5)8(10)11-7;1-2-6(3-7,4-8)5-9/h1-4H,(H,9,10)(H,11,12);1-4H;7-9H,2-5H2,1H3 |
InChI 键 |
RVJSOEYHNBZKIG-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=CC(=C1)C(=O)O)C(=O)O |
相关CAS编号 |
101316-88-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
phosphanium](/img/structure/B14343243.png)

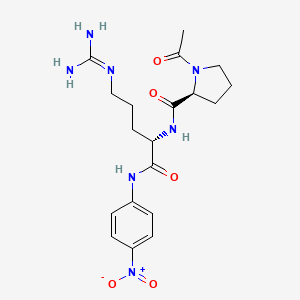
![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)



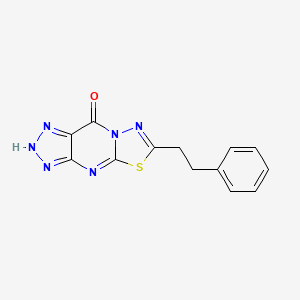
![N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide](/img/structure/B14343285.png)
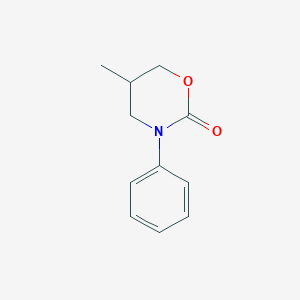
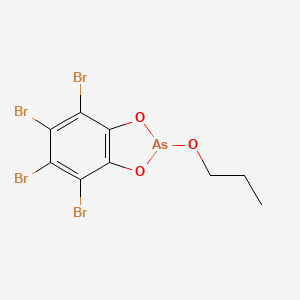
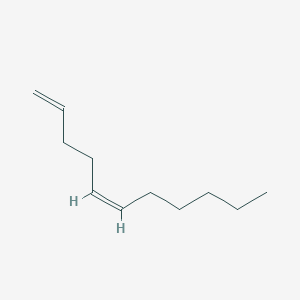
![3-(Hydroxymethyl)-1,3-dimethyl-2-oxabicyclo[2.2.2]octan-4-ol](/img/structure/B14343315.png)
